molecular formula C9H13N5O4 B12363273 9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one

9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one

Cat. No.: B12363273
M. Wt: 255.23 g/mol
InChI Key: FFKBGTIFSPKIIE-UHFFFAOYSA-N
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Description

Ganciclovir is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. It is a synthetic analog of deoxyguanosine, which allows it to inhibit the replication of viral DNA. Ganciclovir is particularly effective against viruses in the herpes family, including CMV, which can cause severe infections in immunocompromised individuals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ganciclovir can be synthesized through various methods. One common synthetic route involves the condensation of N-(6-carbonyl-6,9-dihydro-1H-purine-2-yl) acetamide with 2-hydroxy-1,3-diacetic acid propylene diester in the presence of chloroformyl chloride. The intermediate product is then hydrolyzed to obtain ganciclovir .

Another method involves the condensation of the 7-position isomer of ganciclovir with p-toluenesulfonic acid and a solvent, followed by hydrolysis and crystallization to yield pure ganciclovir .

Industrial Production Methods

Industrial production of ganciclovir typically involves large-scale synthesis using the aforementioned methods. The process is optimized to improve the utilization rate of raw materials, reduce costs, and minimize side reactions. The final product is often formulated for injection or oral administration .

Chemical Reactions Analysis

Types of Reactions

Ganciclovir undergoes various chemical reactions, including:

    Oxidation: Ganciclovir can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in ganciclovir.

    Substitution: Substitution reactions can occur at various positions on the ganciclovir molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving ganciclovir include chloroformyl chloride, p-toluenesulfonic acid, and various solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions include various ganciclovir derivatives, which can have different antiviral properties and pharmacokinetic profiles .

Scientific Research Applications

Ganciclovir has a wide range of scientific research applications, including:

Mechanism of Action

Ganciclovir exerts its antiviral effects by inhibiting the replication of viral DNA. It is phosphorylated to its active triphosphate form by viral and cellular kinases. The active form, ganciclovir-5’-triphosphate, competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation. This selective inhibition of viral DNA polymerase over cellular DNA polymerases ensures its effectiveness against viruses while minimizing toxicity to host cells .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another antiviral drug used to treat herpes simplex virus infections. It is structurally similar to ganciclovir but has a different spectrum of activity.

    Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.

    Foscarnet: An antiviral agent used to treat CMV and herpes simplex virus infections.

    Cidofovir: Another antiviral drug used to treat CMV infections.

Uniqueness of Ganciclovir

Ganciclovir’s uniqueness lies in its selective inhibition of viral DNA polymerase and its ability to accumulate in CMV-infected cells. This selective activity makes it highly effective against CMV and other herpesviruses, with a relatively low risk of toxicity to host cells .

Properties

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5-6,15-16H,1-2,4H2,(H2,10,13,17)

InChI Key

FFKBGTIFSPKIIE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1COC(CO)CO

Origin of Product

United States

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